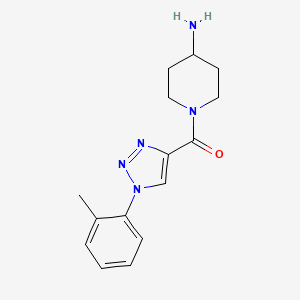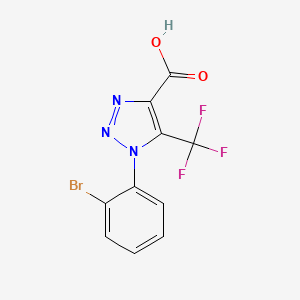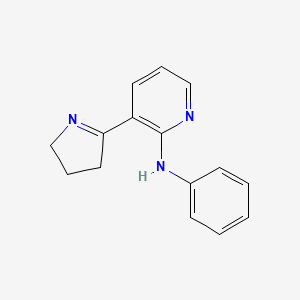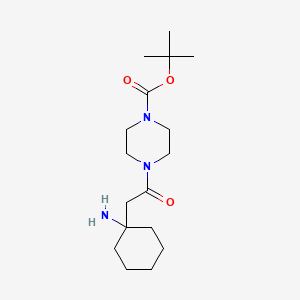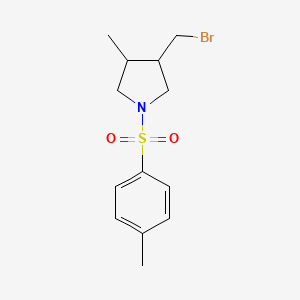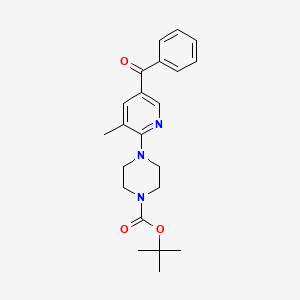
4'-Methyl-3,4,5,6-tetrahydro-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is an organic compound with the molecular formula C11H14N2. This compound belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. The presence of a methyl group at the 4’ position and the tetrahydro configuration of the pyridine rings make this compound unique.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine typically involves the hydrogenation of 4’-Methyl-2,2’-bipyridine. The reaction is carried out under high pressure of hydrogen gas in the presence of a palladium or platinum catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 50-100 atm.
Industrial Production Methods: On an industrial scale, the production of 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine follows a similar hydrogenation process but is optimized for large-scale operations. This involves the use of continuous flow reactors and advanced catalyst systems to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4’-Methyl-2,2’-bipyridine.
Reduction: Further reduction can lead to the formation of fully saturated bipyridine derivatives.
Substitution: The methyl group at the 4’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: 4’-Methyl-2,2’-bipyridine.
Reduction: Fully saturated bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential role in biological systems as a chelating agent.
Medicine: Explored for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, including:
Molecular Targets: Transition metals such as iron (Fe), copper (Cu), and zinc (Zn).
Pathways: The chelation of metal ions can influence redox reactions, enzyme activity, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
- 4-Methyl-3,4,5,6-tetrahydro-2-pyridinamine
- 2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol
- 6,6’-Dimethyl-2,2’-bipyridine
Comparison:
- 4-Methyl-3,4,5,6-tetrahydro-2-pyridinamine: Similar in structure but lacks the bipyridine framework.
- 2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Contains a different ring system and functional groups.
- 6,6’-Dimethyl-2,2’-bipyridine: Similar bipyridine structure but with different substitution patterns.
Uniqueness: 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4-methyl-2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h5,7-8H,2-4,6H2,1H3 |
Clé InChI |
VDELRLOUERVJMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=NCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




